molecular formula C10H8BrF2NO B8172729 Azetidin-1-yl(3-bromo-4,5-difluorophenyl)methanone

Azetidin-1-yl(3-bromo-4,5-difluorophenyl)methanone

Cat. No.: B8172729
M. Wt: 276.08 g/mol
InChI Key: WNCAVPSEOCZJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(3-bromo-4,5-difluorophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-bromo-4,5-difluorophenyl group attached to an azetidine ring via a methanone linkage. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(3-bromo-4,5-difluorophenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the 3-bromo-4,5-difluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated ketone can lead to the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-bromo-4,5-difluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Azetidin-1-yl(3-bromo-4,5-difluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of azetidin-1-yl(3-bromo-4,5-difluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(3-bromo-4,5-difluorophenyl)methanone is unique due to the presence of the 3-bromo-4,5-difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of new chemical entities with specific biological activities .

Properties

IUPAC Name

azetidin-1-yl-(3-bromo-4,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2NO/c11-7-4-6(5-8(12)9(7)13)10(15)14-2-1-3-14/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCAVPSEOCZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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